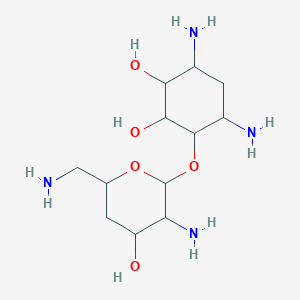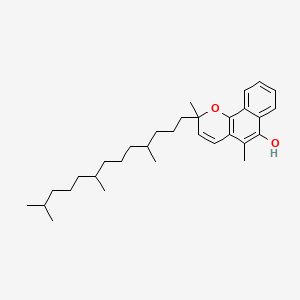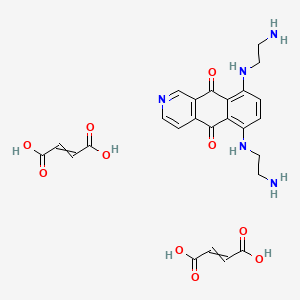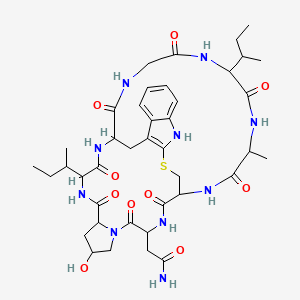
2-Carbomethoxy-9,10-anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-carbomethoxy-9,10-anthraquinone is an anthraquinone that is 9,10-anthraquinone substituted by a methoxycarbonyl group at position 2. It has been isolated from the roots of Rubia yunnanensis. It has a role as a plant metabolite. It is an anthraquinone, an aromatic ester and a methyl ester.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Medical Applications
2-Carbomethoxy-9,10-anthraquinone, as a derivative of anthraquinones, holds significant promise in pharmaceutical and medical fields. Malik and Müller (2016) highlight that anthraquinones have been used for centuries in medical applications, including as laxatives, antimicrobial, and anti-inflammatory agents. They are currently employed in therapies for conditions like constipation, arthritis, multiple sclerosis, and cancer (Malik & Müller, 2016).
Natural Compound Derivation
Ling et al. (2002) conducted research on the Malaysian medicinal plant, Saprosma scortechinii, and isolated various anthraquinones, including derivatives of this compound. These compounds are important for understanding the chemical composition and potential therapeutic applications of medicinal plants (Ling et al., 2002).
Metal Ion Transport and Extraction
Dadfarnia et al. (1993) explored the use of 9,10-anthraquinone derivatives in the solvent extraction and membrane transport of metal ions, demonstrating their efficacy as carriers, particularly for calcium ions (Dadfarnia et al., 1993).
Photosemiconducting Properties
Mahajan et al. (2002) investigated organic compounds derived from 9,10-anthraquinone, including a 1-(2-methoxy benzyloxy)-8-hydroxy-9,10-anthraquinone, for their optical and photosemiconducting properties. These findings are crucial for developing new materials with unique optical characteristics (Mahajan et al., 2002).
DNA Interaction
Pandey and Weetall (1994) examined the potential of 9,10-anthraquinone derivatives in the electrochemical detection of compounds that intercalate within DNA. This has implications for understanding the interactions between these compounds and genetic material, which is relevant for drug development (Pandey & Weetall, 1994).
Dyeing Properties
Bechtold, Fitz-Binder, and Turcanu (2010) studied the electrochemical characteristics and dyeing properties of 9,10-anthraquinones, which are essential for the textile industry. The findings provide insights into the use of these compounds in the development of new dyes and pigments (Bechtold, Fitz-Binder, & Turcanu, 2010).
Eigenschaften
Molekularformel |
C16H10O4 |
|---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
methyl 9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C16H10O4/c1-20-16(19)9-6-7-12-13(8-9)15(18)11-5-3-2-4-10(11)14(12)17/h2-8H,1H3 |
InChI-Schlüssel |
JJFLSBOGTGPZMM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,4-Difluorophenyl)-3-[4-(2-pyridinyl)-2-thiazolyl]urea](/img/structure/B1228882.png)
![4-Ethylbenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228883.png)
![3-fluoro-6a,7,8,9,10,11-hexahydro-6H-azepino[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide](/img/structure/B1228885.png)










![5'-(4-methylphenyl)-2-spiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]one](/img/structure/B1228905.png)